6-cyclobutyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine
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Overview
Description
6-cyclobutyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a cyclobutyl group, a pyrazinyl group, and an azetidinyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-cyclobutyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-cyclobutyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of transition metal complexes.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 6-cyclobutyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . By binding to the active site of these enzymes, the compound can disrupt their function and inhibit cell proliferation. Additionally, its unique structure allows it to interact with various biological targets, making it a versatile compound for research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as a cancer therapeutic.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with similar biological activity and applications.
Uniqueness
6-cyclobutyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is unique due to its combination of functional groups, which provide a distinct set of chemical and biological properties. Its cyclobutyl group adds rigidity to the molecule, while the pyrazinyl and azetidinyl groups contribute to its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C15H18N6 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
6-cyclobutyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H18N6/c1-2-11(3-1)13-6-14(19-10-18-13)20-12-8-21(9-12)15-7-16-4-5-17-15/h4-7,10-12H,1-3,8-9H2,(H,18,19,20) |
InChI Key |
JSFWZGRFKQEEMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)NC3CN(C3)C4=NC=CN=C4 |
Origin of Product |
United States |
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